1-Iodo-3-isopropylbicyclo[1.1.1]pentane
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Overview
Description
Preparation Methods
The synthesis of 1-Iodo-3-isopropylbicyclo[1.1.1]pentane typically involves the reaction between alkyl iodides and propellane. This reaction is performed in a flow system and requires only light, without the need for catalysts, initiators, or additives . The reaction is clean enough that, in many cases, evaporation of the reaction mixture provides products in around 90% purity that can be directly used in further transformations without any purification . This method allows for the production of the compound in milligram, gram, and even kilogram quantities .
Chemical Reactions Analysis
1-Iodo-3-isopropylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Functionalization Reactions:
Common reagents used in these reactions include alkyl iodides, propellane, and various nucleophiles and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Iodo-3-isopropylbicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s structure allows it to mimic the para-substituted benzene ring in biologically active compounds, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Iodo-3-isopropylbicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Iodo-3-isopropylbicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
- 1-Bromo-3-propan-2-ylbicyclo[1.1.1]pentane
- 1-Chloro-3-propan-2-ylbicyclo[1.1.1]pentane
- 1-Fluoro-3-propan-2-ylbicyclo[1.1.1]pentane
These compounds share a similar bicyclo[1.1.1]pentane core structure but differ in the halogen substituent. The iodine atom in this compound provides unique reactivity and properties compared to its bromine, chlorine, and fluorine counterparts .
Properties
IUPAC Name |
1-iodo-3-propan-2-ylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13I/c1-6(2)7-3-8(9,4-7)5-7/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOIGWMAWHNFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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